molecular formula C13H16O3 B8503198 Butyl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 40458-57-9

Butyl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B8503198
CAS No.: 40458-57-9
M. Wt: 220.26 g/mol
InChI Key: XEPISKMSORQJRU-UHFFFAOYSA-N
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Description

Butyl 3-(4-hydroxyphenyl)prop-2-enoate is a synthetic phenylpropanoid ester with the molecular formula C13H16O3 and a molecular weight of 220.264 g/mol . This compound features a core hydroxycinnamic acid structure, a class known for its diverse biological activities and research applications in inhibiting oxidative spoilage and enzymatic browning in food models . Researchers value phenylpropanoid derivatives like this ester for their potential multi-functional properties. Studies on structurally similar compounds have demonstrated significant activity as mushroom tyrosinase inhibitors, which is a key mechanism for preventing undesirable browning in fruits and vegetables . Furthermore, the phenylpropanoid (C6-C3) backbone is associated with antioxidant capabilities, acting as a free radical scavenger, and with broad-spectrum antimicrobial activity against various food spoilage microorganisms . The butyl ester modification is explored to enhance the physicochemical properties and efficacy of the natural scaffold. This product is intended for research purposes in the fields of food science and natural product chemistry. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

40458-57-9

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

butyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O3/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9,14H,2-3,10H2,1H3

InChI Key

XEPISKMSORQJRU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Methyl p-Coumarate (Methyl 3-(4-hydroxyphenyl)prop-2-enoate)

  • Structure : Differs by a methyl ester group instead of butyl.
  • Properties: Lower molecular weight (180.17 g/mol vs. 234.29 g/mol for butyl ester). Higher water solubility due to shorter alkyl chain, but still classified as "practically insoluble" .
  • Key Difference : The methyl ester’s reduced lipophilicity (LogP ~1.5 estimated) compared to the butyl analogue (LogP ~3.5 estimated) may limit its efficacy in lipid-rich matrices .

Ethyl 3-(Substituted Phenyl)prop-2-enoates

  • Examples: Ethyl (2E)-3-(2′-allyloxy-4′-methoxyphenyl)prop-2-enoate and nitro-/halogen-substituted variants .
  • Properties: Substituents (e.g., methoxy, nitro, chloro) alter electronic and steric profiles. Bioactivity: Nitro and halogen substituents may reduce antioxidant activity but enhance antifungal or antimicrobial properties.
  • Key Difference: The absence of a free hydroxyl group (as in methoxy derivatives) diminishes antioxidant capacity compared to Butyl 3-(4-hydroxyphenyl)prop-2-enoate .

Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate

  • Structure : Features a C24 alkyl chain instead of butyl.
  • Properties :
    • Extreme lipophilicity (LogP = 10.55) due to the long alkyl chain, making it suitable for lipid-phase applications .
    • Molecular weight (500.80 g/mol) limits diffusion efficiency in biological systems.
  • Key Difference : The extended alkyl chain drastically reduces water solubility, which may hinder bioavailability but enhance persistence in hydrophobic environments .

Butyl Acrylate (Parent Compound)

  • Structure : Lacks the 4-hydroxyphenyl substituent.
  • Higher volatility (boiling point ~145°C) compared to the phenolic derivative.
  • Key Difference: The addition of the 4-hydroxyphenyl group in this compound introduces radical-scavenging capability, altering its application profile from purely industrial to bioactive roles .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Solubility (Water)
This compound C₁₃H₁₆O₃ 234.29 ~3.5* Low
Methyl p-coumarate C₁₀H₁₀O₃ 180.17 ~1.5* Practically insoluble
Tetracosyl derivative C₃₃H₅₆O₃ 500.80 10.55 Insoluble
Butyl acrylate C₇H₁₂O₂ 128.17 1.98 Slightly soluble

*Estimated based on alkyl chain contributions.

Table 2: Bioactivity Comparison

Compound Name Antioxidant Activity (IC₅₀/TEAC) Antifungal Activity Key Application
This compound Not reported* High (inferred) Food additives, cosmetics
Butyl 3-(4-hydroxyphenyl)propanoate IC₅₀ = 19 mg/ml High Lipid-rich food matrices
Methyl p-coumarate TEAC = N/A Low Dietary biomarker
Ethyl nitro-substituted derivatives Low Moderate Antimicrobial coatings

Preparation Methods

Reaction Mechanism and General Protocol

The classical Fischer esterification method is widely employed for synthesizing butyl p-coumarate. This acid-catalyzed reaction involves the condensation of p-coumaric acid with n-butanol. The process typically uses concentrated sulfuric acid or hydrochloric acid as a catalyst, leveraging the equilibrium-driven nature of esterification. The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by the alcohol, ultimately yielding the ester and water.

A representative protocol involves refluxing p-coumaric acid (1.0 equiv) with excess n-butanol (5–10 equiv) in the presence of 4% (v/v) hydrochloric acid at 60°C for 12–24 hours. The use of excess alcohol shifts the equilibrium toward ester formation, while elevated temperatures accelerate reaction kinetics.

Purification and Characterization

Post-reaction, the crude product is purified via flash chromatography using petroleum ether and ethyl acetate (3:1 v/v) as the eluent. Analytical confirmation is achieved through high-performance thin-layer chromatography (HPTLC) and nuclear magnetic resonance (NMR) spectroscopy. The ester typically exhibits a characteristic singlet for the vinyl proton (δ 6.3–6.5 ppm) and a quartet for the butyl oxymethylene group (δ 4.1–4.3 ppm) in 1^1H NMR.

Yield Optimization

Key parameters influencing yield include:

  • Alcohol-to-acid ratio : A molar excess of n-butanol (5:1) maximizes ester formation.

  • Catalyst concentration : 4% HCl achieves optimal protonation without side reactions.

  • Reaction time : Extending beyond 12 hours marginally improves yields (≤75%) but risks decomposition.

Enzymatic Synthesis Using Feruloyl Esterases

Enzyme Selection and Reaction Setup

Enzymatic synthesis offers a greener alternative to chemical methods. Feruloyl esterases (FAEs), particularly AtFAE B from Aspergillus terreus, have demonstrated high catalytic efficiency for transesterifying p-coumaric acid with n-butanol. The reaction employs a ternary solvent system (isooctane: n-butanol:water, 47.2:50.8:2 v/v/v) to enhance substrate solubility and enzyme stability.

Advantages Over Chemical Methods

Enzymatic synthesis achieves comparable yields (70–75%) to chemical methods but operates under milder conditions (30°C vs. 60°C) and avoids corrosive acids. Additionally, FAEs exhibit regioselectivity, minimizing byproduct formation.

Comparative Analysis of Synthesis Methods

Reaction Efficiency

ParameterChemical SynthesisEnzymatic Synthesis
Temperature60°C30°C
Time12–24 h24 h
Yield70–75%70–75%
CatalystHCl/H₂SO₄AtFAE B
Solvent SystemNeat alcoholIsooctane-based

Environmental and Economic Considerations

Enzymatic methods reduce energy consumption and hazardous waste, aligning with green chemistry principles. However, enzyme production costs remain a barrier to large-scale industrial adoption. In contrast, chemical synthesis is cost-effective but generates acidic waste streams requiring neutralization.

Advanced Optimization Strategies

Solvent Engineering in Enzymatic Reactions

The ternary solvent system (isooctane: n-butanol:water) critically influences enzyme performance. Isooctane’s low polarity minimizes enzyme denaturation, while 2% water maintains essential hydration layers around the enzyme active site. Increasing water content beyond 4% drastically reduces reaction rates due to substrate partitioning into aqueous phases.

Substrate Molar Ratios

For enzymatic synthesis, a 2:1 molar ratio of n-butanol to p-coumaric acid balances reaction rate and conversion yield. Excess alcohol (4:1) suppresses activity by altering solvent polarity and enzyme conformation .

Q & A

Basic Questions

Q. What are the optimal synthesis routes for Butyl 3-(4-hydroxyphenyl)prop-2-enoate, considering yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with butanol under acid catalysis. Key variables include reaction temperature (80–100°C), stoichiometric ratios (1:1.2 molar ratio of acid to alcohol), and catalysts like sulfuric acid or p-toluenesulfonic acid. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the ester . Yield optimization may require iterative adjustments to solvent polarity and catalyst loading.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester’s structure, particularly the trans-configuration of the α,β-unsaturated system. Infrared (IR) spectroscopy identifies key functional groups (C=O at ~1700 cm⁻¹, phenolic -OH at ~3300 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy assesses conjugation effects (λmax ~280 nm for the phenolic chromophore) .

Q. What protocols are recommended for purifying this compound from complex reaction mixtures?

  • Methodological Answer : Liquid-liquid extraction (using dichloromethane/water) removes polar impurities. Subsequent purification via flash chromatography (gradient elution with hexane:ethyl acetate) isolates the target ester. Advanced techniques like preparative HPLC (C18 column, methanol/water mobile phase) may resolve stereoisomers or closely related byproducts. Purity assessment should combine TLC, HPLC, and melting point analysis .

Advanced Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent systems). A systematic approach includes:

  • Dose-response standardization : Use a uniform concentration range (e.g., 1–100 µM) across studies.
  • Control normalization : Include positive/negative controls (e.g., ascorbic acid for antioxidant assays).
  • Meta-analysis : Statistically aggregate data from multiple studies to identify trends or outliers.
  • Replication studies : Independently validate key findings under identical experimental conditions .

Q. What factorial design approaches are suitable for optimizing reaction conditions in the synthesis of this compound?

  • Methodological Answer : A 2³ factorial design can optimize temperature, catalyst concentration, and reaction time. Response Surface Methodology (RSM) models interactions between variables, while ANOVA identifies significant factors. For example:

  • Variables : Temperature (70–110°C), catalyst loading (1–5 mol%), time (4–12 hours).
  • Response : Yield (%) and purity (HPLC area%).
    Post-optimization validation via triplicate runs ensures reproducibility. This approach minimizes resource expenditure while maximizing output .

Q. How can computational modeling be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for esterification or degradation pathways. Molecular docking simulations assess binding affinity to biological targets (e.g., enzymes). Pair computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data (e.g., IR frequency shifts) to validate mechanistic hypotheses. Tools like Gaussian or AutoDock Vina are widely used for such analyses .

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